1-bromo-3,3-dimethoxy-2-methylprop-1-ene
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Overview
Description
1-bromo-3,3-dimethoxy-2-methylprop-1-ene is an organic compound with the molecular formula C6H11BrO2. It is a brominated derivative of a dimethoxypropene, characterized by the presence of a bromine atom and two methoxy groups attached to a propene backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3,3-dimethoxy-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethoxy-2-methylpropene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3,3-dimethoxy-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
1-bromo-3,3-dimethoxy-2-methylprop-1-ene is used in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methoxy groups can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-methyl-2-butene: Another brominated compound with similar reactivity but different structural features.
3-bromo-2-methylpropene: Shares the bromine and alkene functionalities but lacks the methoxy groups.
1-bromo-3,3-dimethoxypropane: Similar in having methoxy groups but differs in the position of the bromine atom.
Uniqueness
1-bromo-3,3-dimethoxy-2-methylprop-1-ene is unique due to the presence of both bromine and methoxy groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions .
Properties
CAS No. |
76232-48-9 |
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Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.1 |
Purity |
85 |
Origin of Product |
United States |
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